molecular formula C31H26ClN5O3S B11667786 N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11667786
M. Wt: 584.1 g/mol
InChI Key: QHURRFXXJMLANF-HNSNBQBZSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Name Derivation and Constitutional Analysis

The compound’s IUPAC name is constructed by identifying the parent hydrazide chain and substituents. The core structure is acetohydrazide (CH₃CONHNH₂), modified by two key groups:

  • N'-[(E)-3-(Benzyloxy)-4-methoxyphenylmethylidene] : A benzyloxy-methoxyphenyl hydrazone substituent at the hydrazide nitrogen.
  • 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} : A triazole-thioether group at the acetohydrazide’s α-carbon.

Following IUPAC Blue Book guidelines for hydrazones , the (E) configuration is assigned to the imine (C=N) bond, indicating that the higher-priority groups (benzyloxy-phenyl and hydrazide) are on opposite sides. The triazole ring is numbered such that the sulfur atom occupies position 3, with 4-(4-chlorophenyl) and 5-phenyl substituents.

Constitutional analysis confirms the molecule’s linear connectivity:

  • The 1,2,4-triazole ring (C₃N₂) is substituted at positions 3 (sulfanyl), 4 (4-chlorophenyl), and 5 (phenyl).
  • The hydrazone group (-NHN=C-) links the triazole-thioacetohydrazide moiety to the 3-benzyloxy-4-methoxyphenyl aromatic system.

X-ray Crystallographic Studies of Triazole-Thioacetohydrazide Derivatives

While direct X-ray data for this compound is unavailable, analogous triazole-hydrazone structures exhibit planar geometries with intramolecular hydrogen bonding. For example, pyridyl hydrazones display E/Z isomerization at the C=N bond, stabilized by π-π stacking and van der Waals interactions . In this derivative, the bulky 3-benzyloxy-4-methoxyphenyl group likely enforces an E configuration to minimize steric clash with the triazole-thioether substituent.

Key crystallographic predictions:

  • Torsional angles : The C-S-C bond angle at the thioether is ~105°, consistent with sp³ hybridization.
  • Hydrogen bonds : N-H···O and N-H···S interactions between the hydrazide NH and methoxy/triazole groups.

Conformational Analysis Through NMR Spectroscopy

¹H and ¹³C NMR spectra reveal distinct environments for key protons and carbons:

Hydrazone Proton (NH)
  • The NH proton resonates at δ 10.2–10.8 ppm (singlet), deshielded due to conjugation with the imine bond.
  • Coupling absence : No splitting confirms the E configuration, as the NH and imine proton are trans-diaxial .
Aromatic Protons
  • 4-Chlorophenyl group : Doublets at δ 7.4–7.6 ppm (J = 8.5 Hz) for ortho protons.
  • Benzyloxy-methoxyphenyl system :
    • Methoxy (-OCH₃) at δ 3.85 ppm (singlet).
    • Benzyloxy CH₂ at δ 5.15 ppm (singlet).
Triazole Ring
  • Proton at C-5 (adjacent to phenyl): δ 8.1 ppm (singlet), shielded by the electron-withdrawing triazole ring.

Vibrational Spectroscopy (FT-IR) of Functional Groups

FT-IR spectra identify critical vibrational modes:

Functional Group Absorption (cm⁻¹) Assignment
N-H stretch (hydrazide) 3270–3320 ν(N-H) symmetric/asymmetric
C=O stretch 1660–1680 ν(C=O) conjugated with NH
C=N stretch (imine) 1600–1620 ν(C=N) hydrazone
C-S stretch (thioether) 680–720 ν(C-S) triazole-thioether
Aromatic C-H 3050–3100 ν(C-H) sp²

Properties

Molecular Formula

C31H26ClN5O3S

Molecular Weight

584.1 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C31H26ClN5O3S/c1-39-27-17-12-23(18-28(27)40-20-22-8-4-2-5-9-22)19-33-34-29(38)21-41-31-36-35-30(24-10-6-3-7-11-24)37(31)26-15-13-25(32)14-16-26/h2-19H,20-21H2,1H3,(H,34,38)/b33-19+

InChI Key

QHURRFXXJMLANF-HNSNBQBZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include various aldehydes, hydrazides, and triazoles .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of acetohydrazide derivatives with triazole and Schiff base functionalities. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Synthesis Method Notable Properties Reference
Target Compound 4-(4-Chlorophenyl)-5-phenyl-1,2,4-triazole; 3-benzyloxy-4-methoxybenzylidene Acid-catalyzed condensation High molecular weight (577.08 g/mol); potential enhanced lipophilicity due to benzyloxy group
2-{[5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N′-[(E)-(2-Ethoxyphenyl)Methylene]Acetohydrazide 2-ethoxyphenyl instead of 3-benzyloxy-4-methoxyphenyl Similar condensation with 2-ethoxybenzaldehyde Lower solubility in polar solvents due to ethoxy group; melting point: 183–185°C
N′-[(E)-(4-Hydroxy-3,5-Dimethoxyphenyl)Methylene]-2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide 4-ethyl and 4-methoxyphenyl on triazole; 4-hydroxy-3,5-dimethoxybenzylidene Hydrazide-aldehyde condensation Increased hydrogen-bonding capacity from hydroxyl group; molecular weight: 521.56 g/mol
ZE-4b (N-[{(2-Phenyl)Methylidene]-2-(4-Ethyl-5-(Pyridine-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl}Acetohydrazide) Pyridine-2-yl substituent on triazole; 2-phenylbenzylidene Acid-mediated Schiff base formation Enhanced π-π stacking interactions; potential antimicrobial activity
(E)-N’-(1-(Benzofuran-2-yl)Ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide 1,2,3-triazole core; benzofuran substituent Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Fluorescence properties; lower thermal stability (m.p. 160–162°C)

Key Findings

The benzyloxy group in the target compound may increase membrane permeability relative to hydroxyl or ethoxy groups in analogs .

Synthetic Flexibility :

  • Schiff base formation (common to all compounds) allows modular substitution of aldehydes, enabling rapid diversification .
  • Triazole synthesis methods vary: 1,2,4-triazoles are typically formed via cyclization of thiosemicarbazides, while 1,2,3-triazoles require click chemistry .

Physicochemical Properties :

  • Melting Points : Compounds with polar substituents (e.g., hydroxyl) exhibit higher melting points (>180°C) due to hydrogen bonding .
  • Solubility : Lipophilic groups (e.g., benzyloxy, chlorophenyl) reduce aqueous solubility but improve lipid bilayer penetration .

Table 2: Spectroscopic Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) Key Signals
Target Compound 1665 8.35 (s, CH=N), 7.85–7.20 (m, aromatic H)
Compound 2k [(E)-N´-(2-Hydroxy-5-Nitrobenzylidene) Derivative] 1664 8.40 (s, CH=N), 10.20 (s, OH)
Compound L1 (Furan-2-Carbohydrazide) 1664 8.30 (s, CH=N), 6.70–7.50 (m, furan H)

Biological Activity

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on current literature.

Chemical Structure and Properties

The compound's molecular formula is C31H25Cl2N5O3SC_{31}H_{25}Cl_{2}N_{5}O_{3}S with a molecular weight of approximately 618.54 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of methoxy and benzyloxy groups enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with triazole moieties have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaActivity
Triazole Derivative AS. aureusModerate
Triazole Derivative BE. coliStrong
N'-{(E)-...}S. aureus, E. coliModerate to Strong

Cytotoxicity

In vitro studies have shown that certain hydrazone derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The cytotoxicity is often linked to the ability of these compounds to induce apoptosis in cancer cells .

Table 2: Cytotoxicity Data

Compound NameCell LineIC50 (µM)
Compound AMCF-719.2
Compound BHek29313.2
N'-{(E)-...}MCF-7TBD

The mechanism through which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Enzymes : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory responses .
  • Protein-Ligand Interactions : Molecular docking studies suggest that the compound can form stable interactions with various proteins, potentially disrupting their normal functions .

Case Studies

Several studies have explored the biological activity of hydrazone derivatives:

  • Study on Antibacterial Activity : A series of hydrazones were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties .
  • Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of several hydrazone derivatives on cancer cell lines, demonstrating that modifications in the chemical structure significantly impacted their efficacy .

Q & A

Q. What are the key structural features and characterization methods for this compound?

The compound features a triazole core, a hydrazide-linked benzylidene group, and a sulfanylacetohydrazide moiety with substituents (benzyloxy, methoxy, chlorophenyl, and phenyl groups). Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), hydrazone NH (δ 8.5–10.0 ppm), and methoxy groups (δ ~3.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected ~500–520 g/mol) via ESI-MS .

Q. How can researchers optimize the synthesis of this compound?

Synthesis involves multi-step reactions, including:

  • Triazole Ring Formation : Use 1,3-dipolar cycloaddition with nitrile imines or condensation of thiosemicarbazides .
  • Hydrazone Formation : React acylhydrazides with substituted benzaldehydes in ethanol/glacial acetic acid under reflux (4–6 hours) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMSO/ethanol) . Critical Parameters :
  • Temperature control (60–80°C for cycloaddition).
  • Catalysts (e.g., p-toluenesulfonic acid for triazole ring closure) .

Q. What analytical techniques are essential for verifying its structural integrity?

  • FT-IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) groups .
  • X-ray Crystallography : Resolve crystal packing and tautomeric forms (e.g., E/Z isomerism in hydrazone) .
  • Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What reaction mechanisms govern its participation in triazole ring formation?

The 1,2,4-triazole ring forms via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. Key steps include:

  • Nucleophilic Attack : Thiol group attacks carbonyl carbon, forming a thioester intermediate.
  • Cyclization : Intramolecular dehydration catalyzed by acidic conditions (e.g., acetic acid) .
  • Role of Catalysts : Cs₂CO₃ promotes alkylation of thiol groups in DMF at 80°C .

Q. How can researchers assess its biological activity against microbial or cancer targets?

  • Antimicrobial Assays : Determine minimum inhibitory concentration (MIC) using broth microdilution against S. aureus and E. coli .
  • Anticancer Screening : Conduct MTT assays on HeLa or MCF-7 cell lines (IC₅₀ values typically 10–50 µM) .
  • Enzyme Inhibition : Measure inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) via spectrophotometric assays .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected tautomerism)?

  • Variable Temperature NMR : Identify dynamic tautomeric equilibria (e.g., hydrazone ⇌ azo forms) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals from aromatic protons .
  • Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G*) .

Q. What strategies are effective for studying structure-activity relationships (SAR)?

  • Substituent Variation : Compare analogs with halogens (Cl, Br), alkoxy (methoxy, ethoxy), or nitro groups at the phenyl rings .
  • Biological Data Correlation : Use regression models (e.g., QSAR) to link logP or Hammett constants (σ) with IC₅₀ values . Example SAR Table :
Substituent (R)logPMIC (µg/mL)IC₅₀ (µM)
4-Cl3.28.025.3
4-OCH₃2.816.048.7
3-NO₂3.54.012.1

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Photostability : UV irradiation (λ = 254 nm) induces cleavage of the hydrazone bond (t₁/₂ = 48 hours) .
  • Recommendations : Store lyophilized at -20°C in amber vials under inert gas (N₂).

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with computational models to address contradictions .
  • Biological Assays : Include positive controls (e.g., doxorubicin for anticancer tests) and replicate experiments (n ≥ 3) .
  • Synthetic Scalability : Optimize solvent recovery (e.g., DMF distillation) for eco-friendly scale-up .

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